molecular formula C18H29N7O7 B10847321 c[-Arg-Gly-Asp-Acpca36-]

c[-Arg-Gly-Asp-Acpca36-]

Cat. No.: B10847321
M. Wt: 455.5 g/mol
InChI Key: CFCPTSHVAOVLJR-DGORSVRFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound C[-Arg-Gly-Asp-Acpca36-] is a synthetic peptide that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is composed of a sequence of amino acids, including arginine, glycine, aspartic acid, and a modified amino acid, Acpca36. The unique structure of this peptide allows it to interact with various biological targets, making it a valuable tool for scientific research and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C[-Arg-Gly-Asp-Acpca36-] typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, the protecting groups are removed, and the peptide is cleaved from the resin using a mixture of trifluoroacetic acid (TFA) and scavengers .

Industrial Production Methods

Industrial production of C[-Arg-Gly-Asp-Acpca36-] follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) is essential for purifying the final product to ensure its quality and consistency .

Chemical Reactions Analysis

Types of Reactions

C[-Arg-Gly-Asp-Acpca36-]: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include modified peptides with altered structural and functional properties, such as increased stability or enhanced binding affinity to biological targets .

Scientific Research Applications

C[-Arg-Gly-Asp-Acpca36-]: has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of C[-Arg-Gly-Asp-Acpca36-] involves its interaction with specific molecular targets, such as integrin receptors on cell surfaces. The peptide binds to these receptors, triggering downstream signaling pathways that regulate various cellular processes, including adhesion, migration, and proliferation. The unique sequence of amino acids in the peptide allows it to selectively bind to its targets, making it a valuable tool for studying cellular mechanisms and developing targeted therapies .

Comparison with Similar Compounds

C[-Arg-Gly-Asp-Acpca36-]: can be compared with other similar peptides, such as:

The uniqueness of C[-Arg-Gly-Asp-Acpca36-] lies in the presence of the modified amino acid Acpca36, which imparts distinct structural and functional characteristics to the peptide, making it a valuable tool for various scientific applications.

Properties

Molecular Formula

C18H29N7O7

Molecular Weight

455.5 g/mol

IUPAC Name

2-[(1S,4S,10S,13R,15S)-10-[3-(diaminomethylideneamino)propyl]-15-hydroxy-3,6,9,12-tetraoxo-2,5,8,11-tetrazabicyclo[11.2.1]hexadecan-4-yl]acetic acid

InChI

InChI=1S/C18H29N7O7/c19-18(20)21-3-1-2-9-16(31)22-7-13(27)23-11(6-14(28)29)17(32)25-10-4-8(5-12(10)26)15(30)24-9/h8-12,26H,1-7H2,(H,22,31)(H,23,27)(H,24,30)(H,25,32)(H,28,29)(H4,19,20,21)/t8-,9+,10+,11+,12+/m1/s1

InChI Key

CFCPTSHVAOVLJR-DGORSVRFSA-N

Isomeric SMILES

C1[C@@H]2C[C@@H]([C@H]1NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC2=O)CCCN=C(N)N)CC(=O)O)O

Canonical SMILES

C1C2CC(C1NC(=O)C(NC(=O)CNC(=O)C(NC2=O)CCCN=C(N)N)CC(=O)O)O

Origin of Product

United States

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